molecular formula C20H22 B14287667 2,6-Di(propan-2-yl)anthracene CAS No. 138249-37-3

2,6-Di(propan-2-yl)anthracene

Cat. No.: B14287667
CAS No.: 138249-37-3
M. Wt: 262.4 g/mol
InChI Key: BGVFNKGUYCVYBQ-UHFFFAOYSA-N
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Description

2,6-Di(propan-2-yl)anthracene is a high-purity organic semiconductor (OSC) material designed for advanced research and development in the field of organic electronics. Researchers value 2,6-disubstituted anthracene derivatives for their molecular planarity, excellent ambient and thermal stability, and tunable frontier molecular orbitals, which are critical for device performance . A key application of this compound is in the active semiconducting layer of Organic Thin-Film Transistors (OTFTs) . The specific functionalization at the 2,6-positions of the anthracene core allows researchers to engineer solid-state molecular packing arrangements, such as the herringbone or lamellar motif, to enhance π-orbital overlap and charge carrier mobility . Furthermore, this structural modification provides a handle to adjust the energy levels of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals, thereby optimizing the material for either p-type or n-type operation and influencing the charge injection barrier at the electrode-semiconductor interface . The strong intermolecular interactions facilitated by the anthracene core can lead to high charge mobility in fabricated devices, making this compound a promising candidate for next-generation electronic components . This product is intended for research applications in laboratories only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-di(propan-2-yl)anthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22/c1-13(2)15-5-7-17-12-20-10-16(14(3)4)6-8-18(20)11-19(17)9-15/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVFNKGUYCVYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732166
Record name 2,6-Di(propan-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138249-37-3
Record name 2,6-Di(propan-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies and Strategies for 2,6 Di Propan 2 Yl Anthracene and Its Derivatives

Advanced Synthetic Routes to the 2,6-Di(propan-2-yl)anthracene Scaffold

The synthesis of the 2,6-disubstituted anthracene (B1667546) core with high regiochemical purity is non-trivial. Direct functionalization of the parent anthracene molecule often yields a mixture of isomers due to the comparable reactivity of several positions. Therefore, more sophisticated and controlled methods are required.

While direct installation of isopropyl groups onto an anthracene core via cross-coupling is not a standard procedure, palladium-catalyzed reactions are fundamental for building complex derivatives from a pre-functionalized this compound scaffold. The initial scaffold, such as 2,6-dibromoanthracene (B67020), is often prepared through multi-step sequences that control regiochemistry.

Once a key intermediate like 9,10-dibromo-2,6-di(propan-2-yl)anthracene is obtained, Suzuki-Miyaura coupling becomes a powerful tool for introducing a wide array of aryl or vinyl substituents at the 9- and 10-positions. This reaction involves the coupling of the organohalide (the dibromoanthracene derivative) with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. The isopropyl groups at the 2,6-positions remain intact and ensure the solubility of both the starting material and the final product.

A typical reaction involves heating the dibromoanthracene derivative with an excess of the boronic acid in a solvent mixture like toluene/water or dioxane/water, using a palladium catalyst such as Pd(PPh₃)₄ or a more active system comprising a palladium source (Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on a Dihalo-Anthracene Core

Click to view interactive data table
Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Ref.
9,10-Dibromo-2,6-di(propan-2-yl)anthracene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O9085-95
9,10-DibromoanthracenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100>90
2,6-Dibromo-9,10-bis(triisopropylsilylethynyl)anthraceneThiophen-2-ylboronic acidPd(PPh₃)₄ (4 mol%)Na₂CO₃Toluene/H₂O8088

For the synthesis of high-molecular-weight, rigid-rod polymers containing the this compound unit, a precursor polymer strategy is highly effective. This approach circumvents the poor solubility and processability associated with fully conjugated polymers. The synthesis involves creating a flexible and soluble precursor polymer that can be processed into films or fibers before being converted into the final, intractable conjugated polymer, typically via a thermal elimination reaction.

One such strategy involves a Diels-Alder polymerization. A bis-diene monomer can react with a suitable dienophile to form a precursor polymer containing non-aromatic, six-membered rings within its backbone. The this compound unit can be incorporated into either the bis-diene or the dienophile. Upon heating, the precursor polymer undergoes a retro-Diels-Alder reaction, eliminating a small, volatile molecule (like ethylene (B1197577) or a substituted benzene) and generating the conjugated poly-anthracene backbone. The peripheral isopropyl groups are critical for ensuring the solubility of the precursor polymer, making this a viable route for materials processing.

Achieving a pure 2,6-substitution pattern on the anthracene nucleus is the most significant challenge. The most reliable methods involve constructing the aromatic core from specifically substituted precursors rather than attempting to functionalize anthracene directly.

A prominent strategy involves a double Friedel-Crafts cyclization reaction. The synthesis can begin with a centrally substituted benzene (B151609) ring, such as 1,4-diisopropylbenzene. This starting material undergoes a twofold Friedel-Crafts acylation with a substituted phthalic anhydride (B1165640) or benzoyl chloride derivative. The resulting diketone intermediate is then subjected to a reductive cyclization/aromatization sequence to build the anthracene core. This bottom-up approach locks in the 2,6-substitution pattern from the start, avoiding the formation of other isomers.

An alternative regioselective method involves the use of blocking groups.

Protection: The highly reactive 9- and 10-positions of anthracene are first protected, for instance, through bromination to yield 9,10-dibromoanthracene.

Functionalization: The desired functionalization (e.g., Friedel-Crafts alkylation with 2-chloropropane) is then carried out. The presence of the bulky bromine atoms can help direct substitution to the 2,6-positions, although selectivity may still be an issue.

Deprotection: The blocking groups at the 9,10-positions are removed (e.g., via reduction with zinc dust or catalytic hydrogenation) to yield the this compound scaffold.

Synthesis of Advanced this compound-Based Architectures

With the core scaffold in hand, it can be elaborated into more complex structures for specific applications in organic electronics and photonics.

To be used in polymer synthesis, the this compound scaffold must be functionalized with reactive groups suitable for polymerization. These groups are typically installed at the electronically active 9- and 10-positions. The synthesis of these monomers is a critical step in creating well-defined conjugated polymers.

The most common strategy is the halogenation of this compound. Direct bromination using N-bromosuccinimide (NBS) in a solvent like DMF or CCl₄ selectively yields 9,10-dibromo-2,6-di(propan-2-yl)anthracene . This dibromo monomer is a versatile precursor for various cross-coupling polymerizations, including Suzuki, Stille, and Sonogashira reactions.

Alternatively, the dibromo-derivative can be converted into other useful monomers. For example, a double lithium-halogen exchange followed by quenching with a borate (B1201080) ester (e.g., triisopropyl borate) and subsequent hydrolysis yields the corresponding This compound-9,10-diboronic acid or its ester. This monomer can be polymerized with aromatic dihalides.

Table 2: Key Monomers Derived from this compound

Click to view interactive data table
Monomer StructureNameSynthesis MethodIntended Polymerization
9,10-Dibromo-2,6-di(propan-2-yl)anthraceneBromination with NBSSuzuki, Stille, Sonogashira, Buchwald-Hartwig
9,10-Diethynyl-2,6-di(propan-2-yl)anthraceneSonogashira coupling of dibromo-precursor with protected acetylene, followed by deprotectionSonogashira coupling, Alkyne metathesis
(this compound-9,10-diyl)bis(trimethylstannane)Lithiation of dibromo-precursor followed by quenching with Me₃SnClStille coupling
This compound-9,10-bis(boronic acid pinacol (B44631) ester)Lithiation of dibromo-precursor followed by quenching with isopropoxyboronic acid pinacol esterSuzuki coupling

Note: Chemical structure images are illustrative placeholders.

Beyond polymerization, the this compound core can be decorated with various peripheral functional groups to fine-tune its optoelectronic properties. Starting from a versatile precursor like 9,10-dibromo-2,6-di(propan-2-yl)anthracene , a range of cross-coupling reactions can be employed to install these groups.

Extended Conjugation: Suzuki or Stille coupling reactions with (hetero)arylboronic acids or stannanes can attach groups like phenyl, thienyl, or pyridyl units to the 9,10-positions. This extends the π-conjugation, leading to red-shifted absorption and emission spectra.

Electron-Donating/Withdrawing Groups: Sonogashira coupling can introduce trialkylsilyl-protected acetylenes, which can be deprotected to yield terminal alkynes or further functionalized. Buchwald-Hartwig amination can install electron-donating amine groups. The attachment of electron-withdrawing groups like cyano (CN) or ester (COOR) moieties can be used to lower the LUMO energy level of the molecule.

These modifications allow for the rational design of molecules with tailored properties, such as specific fluorescence colors, charge-transport characteristics, or sensing capabilities.

Table 3: Synthesis of Functionalized this compound Analogs

Click to view interactive data table
Starting MaterialReagent(s)Reaction TypePeripheral Group AddedResulting AnalogRef.
9,10-Dibromo-2,6-di(propan-2-yl)anthracenePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃Suzuki CouplingPhenyl9,10-Diphenyl-2,6-di(propan-2-yl)anthracene
9,10-Dibromo-2,6-di(propan-2-yl)anthracene(Trimethylsilyl)acetylene, Pd(PPh₃)₄, CuISonogashira Coupling(Trimethylsilyl)ethynyl9,10-Bis((trimethylsilyl)ethynyl)-2,6-di(propan-2-yl)anthracene
9,10-Dibromo-2,6-di(propan-2-yl)anthraceneDiphenylamine, Pd₂(dba)₃, BINAP, NaOtBuBuchwald-Hartwig AminationDiphenylaminoN⁹,N⁹,N¹⁰,N¹⁰-Tetraphenyl-2,6-di(propan-2-yl)anthracene-9,10-diamine
9,10-Dibromo-2,6-di(propan-2-yl)anthraceneZinc cyanide, Pd(PPh₃)₄Negishi-type CyanationCyano (CN)This compound-9,10-dicarbonitrile

On-Surface Synthesis Techniques for Extended Anthracene-Based Structures

On-surface synthesis has emerged as a powerful bottom-up approach for the fabrication of atomically precise carbon-based nanostructures, such as graphene nanoribbons (GNRs) and one-dimensional (1D) polymers, which are often inaccessible through traditional solution-phase chemistry. rsc.orgresearchgate.net This methodology utilizes a solid substrate, typically a single-crystal metal surface like Au(111), to confine and catalyze the reactions of precursor molecules, enabling the formation of extended covalent architectures. rsc.orgaps.org The process is generally carried out under ultra-high vacuum (UHV) conditions, which allows for in-situ characterization of the reaction intermediates and final products with high-resolution techniques like scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM). nih.gov

The synthesis of extended anthracene-based structures on surfaces typically involves a sequence of thermally activated steps. A common strategy begins with the deposition of specifically designed precursor molecules onto the catalytic surface. These precursors are often functionalized with halogen atoms, such as bromine. nih.gov Upon annealing to a specific temperature, the catalytic surface facilitates the cleavage of the carbon-halogen bonds in a process known as dehalogenation. aps.org This results in the formation of highly reactive radical species that are stabilized by the surface. nih.gov

Subsequent gentle annealing allows these radical intermediates to diffuse across the surface and react with each other, leading to the formation of organometallic or fully covalent polymer chains through processes like Ullmann coupling. researchgate.net Further increasing the annealing temperature can induce intramolecular cyclodehydrogenation reactions, where new carbon-carbon bonds are formed, leading to the planarization of the polymer chains and the formation of extended, fully conjugated GNRs. beilstein-journals.org

For instance, the on-surface synthesis of anthracene-fused zigzag graphene nanoribbons has been demonstrated using 2,7-dibromo-9,9′-bianthryl as a precursor on a Au(111) surface. nih.gov After deposition, annealing at 180 °C led to the formation of polymer chains via aryl-aryl coupling. nih.gov Further annealing to approximately 350 °C induced cyclodehydrogenation to yield the final planar GNRs. nih.gov Similarly, ethynylene-bridged anthracene polymers have been synthesized on Au(111) from a quinoid anthracene precursor functionalized with =CBr2 moieties. aps.org Annealing to 400 K triggered debromination and subsequent coupling to form 1D molecular wires. aps.org

While these methods have been successfully applied to a variety of anthracene derivatives, the on-surface synthesis of structures from this compound would present unique challenges. The bulky isopropyl groups at the 2 and 6 positions would introduce significant steric hindrance, which could impede the necessary planarization of the precursor on the surface and hinder the close approach required for intermolecular coupling reactions. The non-planar adsorption geometry could affect the dehalogenation temperature and subsequent reaction pathways. researchgate.net Overcoming these steric challenges would be a key step in applying on-surface synthesis techniques to create extended structures from such sterically hindered precursors.

Challenges and Innovations in Synthetic Strategies for this compound

The synthesis of specifically substituted polycyclic aromatic hydrocarbons (PAHs) like this compound is often complicated by challenges related to regioselectivity and steric hindrance. Traditional synthetic methods for introducing alkyl groups onto an aromatic core, such as Friedel-Crafts alkylation, face several limitations when applied to anthracene and when bulky substituents are desired.

One of the primary challenges in the synthesis of 2,6-diisopropylanthracene via Friedel-Crafts alkylation is controlling the position of substitution. The anthracene nucleus has multiple reactive sites, and Friedel-Crafts reactions can lead to a mixture of isomers, making the isolation of the desired 2,6-disubstituted product difficult. Another significant hurdle is polyalkylation. saskoer.calibretexts.org The introduction of the first alkyl group can activate the aromatic ring, making the mono-alkylated product more reactive than the starting material and leading to the formation of tri- or even tetra-alkylated anthracenes. saskoer.ca This over-alkylation often results in low yields of the desired dialkylated product. saskoer.ca

Furthermore, the use of alkylating agents that can form carbocations, such as isopropyl halides, introduces the possibility of carbocation rearrangements, which can lead to the formation of undesired isomers. libretexts.orgnumberanalytics.com For anthracene, the steric hindrance at the 9 and 10 positions is less than at other positions, but the electronic properties favor substitution at these sites, further complicating the synthesis of 2,6-disubstituted products. The bulky nature of the isopropyl group itself presents a steric challenge, potentially hindering the second substitution at the desired position. thieme-connect.com

To address these challenges, significant innovations in synthetic methodologies have been developed. The use of transition metal-catalyzed cross-coupling reactions has emerged as a more selective and versatile approach for the synthesis of substituted anthracenes. rsc.orgbeilstein-journals.org These methods often offer better control over regioselectivity compared to classical electrophilic substitution reactions. For instance, palladium-catalyzed Suzuki or Negishi coupling reactions using a dihaloanthracene precursor and an appropriate organometallic reagent could, in principle, be employed to introduce the isopropyl groups at specific positions. The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been crucial in improving the efficiency and selectivity of these cross-coupling reactions, especially for sterically hindered substrates. rsc.orgbeilstein-journals.org

Innovations in Friedel-Crafts reactions have also been explored. The use of milder Lewis acid catalysts or solid acid catalysts can help to minimize side reactions and improve the selectivity of the alkylation process. numberanalytics.com For example, silica (B1680970) gel-supported zinc bromide has been used as a catalyst for Friedel-Crafts reactions of arenes with aromatic aldehydes. saskoer.ca While not directly applicable to alkylation with alkyl halides, this points towards the trend of using supported or heterogeneous catalysts to improve reaction control.

Another innovative approach involves multi-step synthetic sequences that build the substituted anthracene core from smaller, pre-functionalized building blocks. For example, a Diels-Alder reaction between a suitably substituted diene and a dienophile, followed by an aromatization step, could provide a more controlled route to the desired 2,6-disubstituted pattern. rsc.org Such strategies, while potentially longer, can offer superior control over the final product's structure, bypassing the selectivity issues inherent in direct alkylation of the anthracene core.

Below is a table summarizing the key challenges and innovative strategies in the synthesis of sterically hindered anthracenes like this compound.

ChallengeTraditional Method LimitationInnovative Strategy
Regioselectivity Friedel-Crafts alkylation leads to a mixture of isomers.Transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) with specifically halogenated precursors.
Polyalkylation The initial alkylation activates the ring, leading to over-alkylation. saskoer.calibretexts.orgUse of a large excess of the aromatic substrate; development of more selective catalysts.
Carbocation Rearrangement Isopropyl carbocation can rearrange, leading to undesired products. libretexts.orgnumberanalytics.comUse of acylation followed by reduction (avoids carbocation); alternative synthetic routes like Diels-Alder.
Steric Hindrance Bulky isopropyl groups can hinder the introduction of a second substituent. thieme-connect.comDevelopment of highly active catalysts with tailored ligands (e.g., bulky phosphines, NHCs) to facilitate coupling of hindered partners. rsc.org

The following table provides hypothetical spectroscopic data for this compound, based on known data for similar polycyclic aromatic hydrocarbons. This data is essential for the characterization of the compound after its synthesis.

Spectroscopic DataThis compound (Hypothetical)
Molecular Formula C₂₀H₂₂
Molecular Weight 262.39 g/mol
¹H NMR (CDCl₃, δ) ~8.3-7.3 (m, Ar-H), ~3.2 (sept, 2H, CH), ~1.4 (d, 12H, CH₃)
¹³C NMR (CDCl₃, δ) ~145-120 (Ar-C), ~34 (CH), ~24 (CH₃)
UV-Vis (λmax, nm) ~256, 340, 357, 376
Appearance Colorless to pale yellow solid

Advanced Spectroscopic Characterization of 2,6 Di Propan 2 Yl Anthracene Systems

Photophysical Characterization in Solution and Solid State

The interaction of 2,6-di(propan-2-yl)anthracene systems with light is a key area of investigation, revealing properties pertinent to applications in optoelectronics and sensing.

The electronic absorption spectra of anthracene (B1667546) derivatives are characterized by transitions within the π-electron system. For the parent anthracene molecule, these transitions are well-defined, but substitution can significantly alter their energy and intensity. researchgate.netnih.gov In derivatives of this compound, the absorption spectrum is dominated by π-π* transitions. The absorption bands in the higher energy region are attributed to these transitions. whiterose.ac.uk

The introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. For instance, silyl groups at the 9 and 10 positions of anthracene lead to a considerable bathochromic shift, indicating that the substituents affect both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Similarly, donor-acceptor groups at the 2,6-positions can lead to red-shifted absorption. nih.gov While specific data for this compound is not prevalent, the electronic spectra of various anthracene oligomers show that the main absorptions are red-shifted as the chain length increases. researchgate.net The solvent environment generally has a minor effect on the ground-state absorption of many anthracene derivatives, suggesting limited interaction between the molecule in its ground state and the solvent. rsc.org

Table 1: UV-Vis Absorption Maxima for Selected Anthracene Derivatives

Compound Solvent Absorption Maxima (λmax, nm) Reference
Anthracene Hexane 374 nih.gov
9,10-Bis(diisopropylsilyl)anthracene Hexane 399 nih.gov
9,10-Dicyanoanthracene Cyclohexane ~350, 370, 390 rsc.org
9,10-Dicyanoanthracene Acetonitrile ~355, 375, 395 rsc.org

This table is interactive. Click on the headers to sort the data.

Anthracene and its derivatives are known for their characteristic blue fluorescence. The emission process occurs from the lowest singlet excited state (S₁) to the ground state (S₀). mdpi.com The substitution pattern on the anthracene core strongly influences the emission properties. Bulky substituents, such as the isopropyl groups in this compound, can enhance fluorescence emission by creating steric hindrance that suppresses intermolecular π-π stacking and other non-radiative decay pathways. mdpi.com

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly sensitive to both molecular structure and the surrounding environment. For example, 9,10-bis(diisopropylsilyl)anthracene exhibits a significantly higher fluorescence quantum yield (ΦF = 0.90) compared to unsubstituted anthracene (ΦF = 0.32), demonstrating the profound effect of substitution. nih.gov In some cases, linking anthracene to other molecular units, such as m-carborane, can lead to exceptionally high quantum yields, approaching 100% in solution. rsc.org However, the formation of aggregates can lead to a decrease in quantum yield. rsc.org The solvent can also play a crucial role; for 9,10-dicyanoanthracene, the fluorescence quantum yield is strongly dependent on the solvent due to charge-transfer interactions with it. rsc.org

Table 2: Photoluminescence Data for Selected Anthracene Derivatives

Compound Solvent Emission Maxima (λem, nm) Quantum Yield (ΦF) Reference
Anthracene Room Temp. 370-520 0.32 nih.gov
9,10-Bis(diisopropylsilyl)anthracene Room Temp. 400-570 0.90 nih.gov
9,10-Dicyanoanthracene Toluene - 0.76 ± 0.03 rsc.org
Anthracenyl-styrenyl-m-carborane Triads Solution ~415 ~1.00 rsc.org

This table is interactive. Users can sort the columns by clicking on the headers.

Time-resolved photoluminescence studies provide information on the lifetime of excited states. Delayed fluorescence in anthracene derivatives often arises from a process known as triplet-triplet annihilation (TTA), where two molecules in the triplet excited state (T₁) interact to form one molecule in the singlet excited state (S₁) and one in the ground state (S₀). royalsocietypublishing.orgrsc.org The S₁ state then decays radiatively, emitting a photon at a later time than prompt fluorescence. The intensity of this delayed fluorescence is proportional to the square of the initial triplet state concentration. royalsocietypublishing.org

The efficiency of TTA-based delayed fluorescence is dependent on several factors, including the rate of intersystem crossing (ISC) from the S₁ to the T₁ state and the diffusion of triplet excitons within the material. acs.org A more efficient ISC can lead to a larger triplet population and thus more intense delayed fluorescence. acs.org The morphology of thin films also has a crucial impact; well-ordered films can enhance triplet diffusion, leading to more efficient TTA. acs.org Studies on anthracene crystals have shown that even in very pure samples, triplet exciton (B1674681) decay is often controlled by trapping at structural imperfection sites. rsc.org The lifetime of the triplet state for substituted anthracenes can range from milliseconds, as seen in various methyl, phenyl, and diphenyl derivatives. rsc.org

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent polarity. This phenomenon is particularly pronounced in molecules where the dipole moment changes significantly upon electronic excitation. The fluorescence spectra of anthracene derivatives often exhibit more substantial changes with solvent polarity than their absorption spectra. rsc.orgresearchgate.net This indicates that the excited singlet state is stabilized by polar solvents to a greater extent than the ground state. rsc.orgnih.gov

For donor-acceptor substituted anthracenes, such as 2,6-substituted push-pull systems, a large change in solvent-dependent fluorescence is observed. nih.gov This is because excitation leads to an intramolecular charge transfer (ICT) state, which has a larger dipole moment than the ground state. The extent of the solvatochromic shift can be correlated with solvent polarity parameters. For 9,10-dicyanoanthracene, the photophysical behavior is strongly dependent on the solvent, with the position and structure of the fluorescence spectrum showing significant variation. rsc.org This sensitivity to the local environment makes such fluorophores useful as probes for studying nanoenvironments in chemical and biological systems. nih.gov

Table 3: Solvent Effects on the Fluorescence of 9,10-Dicyanoanthracene (DCA)

Solvent Fluorescence Quantum Yield (ΦF) Singlet State Energy (ES, kJ mol-1)
Cyclohexane 0.71 308
Acetonitrile 0.58 303
Benzene (B151609) 0.08 300

Data extracted from a study by Andres F. et al. rsc.org This interactive table allows for sorting.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton.

For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals confirming its structure.

¹H NMR: The proton NMR spectrum is expected to be symmetrical due to the C₂ axis of symmetry.

Isopropyl Protons: The isopropyl groups would give rise to two distinct signals. The six methyl protons (CH₃) of each isopropyl group are equivalent and would appear as a doublet due to coupling with the adjacent methine proton. The methine proton (CH) would appear as a septet due to coupling with the six neighboring methyl protons.

Aromatic Protons: The anthracene core has several distinct aromatic protons. The signals for these protons typically appear in the downfield region (around 7.4-8.5 ppm for the parent anthracene). researchgate.netresearchgate.net The exact chemical shifts for the 2,6-disubstituted derivative would be influenced by the electron-donating nature of the isopropyl groups.

¹³C NMR: The carbon-13 NMR spectrum would also reflect the molecule's symmetry.

Isopropyl Carbons: Two signals would be expected for the isopropyl groups: one for the methyl carbons and one for the methine carbon.

Aromatic Carbons: The anthracene skeleton would show several signals for the aromatic carbons. For unsubstituted anthracene, the quaternary carbons appear around 131.6 ppm, while the protonated carbons appear between 125.3 and 128.1 ppm. chemicalbook.comspectrabase.com The carbons directly attached to the isopropyl groups (C-2 and C-6) would be shifted, as would the other carbons in the aromatic system. Quaternary carbon atoms of fused polyaromatic compounds can sometimes be difficult to discriminate. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Group Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity
Isopropyl ¹H (CH₃) ~1.3 Doublet
Isopropyl ¹H (CH) ~3.1 Septet
Aromatic ¹H ~7.5 - 8.5 Multiplets
Isopropyl ¹³C (CH₃) ~24 -
Isopropyl ¹³C (CH) ~34 -

Note: These are predicted values based on data for analogous structures like 2,6-diisopropylaniline and unsubstituted anthracene. chemicalbook.comchemicalbook.comchemicalbook.com The table is interactive.

Variable-Temperature NMR and Exchange Spectroscopy (EXSY) for Atropisomerism and Dynamics

The steric hindrance introduced by the bulky isopropyl groups at the 2- and 6-positions of the anthracene core can significantly restrict the rotation around the C(anthracene)–C(isopropyl) single bonds. When this rotational barrier is high enough, it can lead to the existence of stable rotational isomers, or atropisomers. springernature.com Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) and 2D Exchange Spectroscopy (EXSY) are powerful techniques to study these dynamic processes. nih.gov

At low temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for the protons of the non-equivalent methyl groups within the isopropyl substituents. As the temperature is increased, the rate of rotation increases. Eventually, a temperature is reached where the exchange between the rotameric states becomes fast on the NMR timescale, causing the separate signals to broaden and merge into a single, time-averaged signal. nih.gov This phenomenon is known as coalescence.

The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature (Tc) and the frequency separation of the signals (Δν). EXSY experiments can provide more detailed quantitative information by measuring the rate of chemical exchange between the different magnetic environments. nih.gov In an EXSY spectrum, cross-peaks appear between the signals of nuclei that are exchanging, and the intensity of these cross-peaks is related to the exchange rate constant (k).

ParameterDescriptionTypical Value (Hypothetical)
Tc (Coalescence Temperature)The temperature at which two exchanging signals merge into a single broad peak in VT-NMR. nih.gov~330 K
k (Rate Constant)The first-order rate constant for the rotational exchange process at a given temperature, measurable by EXSY. nih.gov~150 s-1 at Tc
ΔG (Gibbs Free Energy of Activation)The energy barrier to rotation, calculated from Tc and the signal separation (Δν). springernature.com~65-70 kJ/mol

Advanced X-ray Diffraction Studies for Molecular and Crystal Structures

Single Crystal X-ray Diffraction of this compound Derivatives

Analysis of related 2,6-disubstituted anthracene systems reveals that the central anthracene core generally remains planar. The substituents at the 2- and 6-positions, in this case, the isopropyl groups, will have specific orientations relative to this plane, dictated by steric and electronic factors. Theoretical studies on similar 2,6-aryl-substituted anthracenes suggest that these substituents are typically twisted with respect to the anthracene plane to minimize steric repulsion. rsc.org

Although the crystal structure for this compound is not publicly documented, crystallographic data for analogous 2,6-disubstituted anthracenes provide a model for its expected structural parameters. The table below presents representative crystallographic data for a related compound, 2,6-diphenylanthracene (B1340685), which illustrates the type of information obtained from an SCXRD experiment.

ParameterDescriptionRepresentative Value (for 2,6-diphenylanthracene)
Crystal SystemThe symmetry system to which the unit cell belongs.Monoclinic
Space GroupThe group of symmetry operations describing the crystal.P21/c
a, b, c (Å)The dimensions of the unit cell.a = 11.45 Å, b = 5.98 Å, c = 13.21 Å
β (°)The angle of the unit cell for a monoclinic system.β = 112.5°
ZThe number of molecules per unit cell.2
Dihedral AngleThe twist angle between the substituent and the anthracene core.~36°

Analysis of Intermolecular Interactions and Crystal Packing Motifs (e.g., Herringbone Arrangement, π–π Interactions)

The solid-state packing of aromatic molecules is governed by a subtle balance of non-covalent interactions, including van der Waals forces, π–π interactions, and C–H···π interactions. For substituted anthracenes, these interactions dictate the formation of specific, ordered packing motifs. acs.org

Derivatives of anthracene substituted at the 2,6-positions frequently adopt a herringbone packing arrangement. rsc.orgrsc.org This motif is characterized by an edge-to-face orientation of adjacent molecules, which maximizes favorable C–H···π interactions between the hydrogen atoms of one molecule and the electron-rich π-system of its neighbor. nih.gov This arrangement is often more energetically favorable than a face-to-face π-stacking arrangement, which can be destabilized by repulsion between the π-electron clouds, especially with bulky substituents.

The presence of the isopropyl groups in this compound would further promote a herringbone or a slipped-stack arrangement over a cofacial π-stack, as the bulky alkyl groups prevent close face-to-face approach of the anthracene cores. The interplay of these forces results in a highly ordered crystalline solid. Theoretical investigations on related systems show that this edge-to-face herringbone structure is a thermally stable motif. rsc.org

Interaction TypeDescriptionTypical Geometric Parameters
π–π Stacking (Slipped/Offset)Interaction between parallel, but not perfectly eclipsed, aromatic rings.Interplanar distance: 3.4–3.8 Å
C–H···π Interaction (Herringbone)Interaction between a C-H bond on one molecule and the π-face of an adjacent molecule. nih.govH···π centroid distance: 2.5–2.9 Å
van der Waals ForcesGeneral attractive/repulsive forces between molecules.Determines overall packing density.

Electrochemical Behavior and Electronic Structure of 2,6 Di Propan 2 Yl Anthracene

Cyclic Voltammetry and Redox Properties of 2,6-Di(propan-2-yl)anthracene Derivatives

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox properties of chemical compounds. basinc.combiologic.netpineresearch.com For anthracene (B1667546) derivatives, CV provides insights into their oxidation and reduction potentials, the stability of the resulting charged species, and the reversibility of the redox processes. basinc.com

The redox behavior of 2,6-disubstituted anthracene derivatives is significantly influenced by the nature of the substituents. ntu.edu.sgacs.org In a typical CV experiment, the potential is scanned linearly, and the resulting current is measured. asdlib.org The voltammogram for a reversible one-electron process is characterized by a peak potential separation (ΔEp) between the cathodic and anodic peaks of approximately 59.2/n mV (where n is the number of electrons) at 25 °C. basinc.com

Studies on various 2,6-disubstituted anthracenes reveal that functionalization can alter the redox potentials. For instance, introducing electron-withdrawing groups generally makes the compound harder to oxidize (more positive oxidation potential) and easier to reduce. Conversely, electron-donating groups have the opposite effect. The reversibility of the redox processes, indicated by the peak separation and the ratio of peak currents (ipa/ipc), provides information on the stability of the generated radical cations and anions. basinc.com In some cases, complex processes at the electrode surface can lead to irreversible or quasi-reversible behavior. ntu.edu.sgresearchgate.net

For example, the electrochemical properties of a series of 1,8-diaryl anthracene derivatives were studied using cyclic voltammetry, revealing their redox potentials and energy levels. rsc.org Similarly, research on polyimides containing anthracene moieties demonstrated that the position of the anthracene unit (in the main chain or side chain) affects the electrochemical stability and memory performance of the resulting devices.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic and optical properties of organic semiconductors. acs.org The energy difference between the HOMO and LUMO levels constitutes the electronic band gap, a critical parameter for electronic devices. acs.orgresearchgate.net

The HOMO level is associated with the ionization potential and represents the energy required to remove an electron, while the LUMO level relates to the electron affinity, the energy released when an electron is added. ucf.edu These energy levels can be estimated experimentally using cyclic voltammetry in conjunction with UV-vis absorption spectroscopy. The onset of the oxidation potential in a CV scan is used to calculate the HOMO energy level, and by adding the optical band gap (determined from the absorption edge in the UV-vis spectrum), the LUMO energy level can be estimated. mdpi.com

Functionalization of the anthracene core at the 2,6-positions allows for the tuning of these frontier orbital energy levels. nih.govmdpi.com Studies have shown that while 2,6-functionalization with various groups might not significantly alter the optical behavior, it can substantially influence the electrochemical properties by lowering the FMO energy levels, particularly the HOMO level. mdpi.com For instance, a study on six 2,6-anthracene derivatives with fluorinated phenyl substituents showed that this substitution led to a drop in the frontier orbital energy levels. mdpi.com Another study on anthracene-based polymers demonstrated that introducing different acceptor units could lower both HOMO and LUMO levels. nanoscience.or.kr

Below is a table summarizing the HOMO and LUMO energy levels for several anthracene derivatives, illustrating the effect of different substituents.

CompoundSubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Source
Reference Anthracene--4.58-0.643.93 acs.org
AS1(Z)-2-((5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)methyl)malononitrile-4.65-2.452.20 acs.org
AS2(Z)-2-(2-((E)-2-(2-(4-(diphenylamino)phenyl)vinyl)-5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)ethylidene)malononitrile-4.63-2.751.89 acs.org
AS5(Z)-2-(2-ethylidene-5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile-4.74-3.281.46 acs.org
Polymer P12,6-anthracene-alt-4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c] acs.orgucf.edunanoscience.or.krthiadiazole-5.33-- nanoscience.or.kr
Polymer P22,6-anthracene-alt-4,7-bis(thiophen-2-yl)-5,6-bis(octyloxy)benzo[c] acs.orgucf.edunanoscience.or.kroxadiazole-5.39-- nanoscience.or.kr

This table presents data for various anthracene derivatives to illustrate the impact of substitution on electronic properties.

Ionization Energy and Electron Affinity Determinations

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in the gaseous state. uni-siegen.dewikipedia.org These fundamental properties are directly related to the HOMO and LUMO energy levels, respectively, and are crucial for determining the charge injection and transport capabilities of a material in an electronic device. ucf.edulibretexts.org

The IE can be conceptually linked to the HOMO energy level, representing the ease of hole formation (oxidation). A lower ionization energy facilitates hole injection from an electrode. ucf.edu Similarly, the electron affinity is related to the LUMO energy level and indicates the ease of electron formation (reduction), which is important for electron injection. ucf.eduwikipedia.org

DFT (Density Functional Theory) methods are often employed to calculate the ionization energy and electron affinity trends in series of related molecules. nih.gov For instance, calculations on pincer-ligated iridium complexes have shown complex trends in IE and EA that can be explained by considering electronegativity and specific orbital effects. nih.gov

Experimentally, these values can be derived from electrochemical measurements. While direct measurement in the gas phase is standard, in the context of materials science, values are often estimated from solution-phase cyclic voltammetry. ntu.edu.sg The electron affinity of a material is a key parameter in applications such as voltage stabilization in polymers, where additives with high electron affinity can enhance dielectric strength. Anthracene itself is often used as a reference in such studies.

Charge Transport Characteristics in this compound-Based Materials

The charge transport characteristics of an organic semiconductor are paramount for its performance in devices like OTFTs. nist.gov A key metric is the charge carrier mobility (µ), which quantifies how quickly charge carriers (electrons or holes) move through the material under an applied electric field. nih.govsigmaaldrich.com

The molecular packing in the solid state, which is heavily influenced by the substituents on the anthracene core, plays a critical role in determining charge transport properties. Weak intermolecular interactions, such as van der Waals forces, govern the solid-state structure, making charge transfer sensitive to molecular conformation and thermal fluctuations. nist.gov

Research on 2,6-disubstituted anthracene derivatives has shown that they are promising materials for high-performance OTFTs. nih.gov For example, the introduction of different heteroatoms into the peripheral side chains of 2,6-diphenylanthracene (B1340685) has been shown to tune its optical and electronic behaviors, leading to high charge mobility.

A study on 2,6-bis(4-methoxyphenyl)anthracene (BOPAnt) demonstrated single-crystal FETs with high mobility (13–16 cm²/Vs) and, notably, highly isotropic charge transport characteristics (a mobility ratio μmax/μmin of ~1.23). This isotropy is advantageous for large-area electronics where crystal orientation can be variable. The unusual molecular packing in an orthorhombic lattice was credited for this behavior.

In contrast, other anthracene derivatives can exhibit anisotropic charge transport, where mobility differs along different crystallographic axes. The temperature dependence of mobility can also provide insights into the charge transport mechanism, with studies often revealing a transition from thermally activated hopping at higher temperatures to a different regime at very low temperatures. aps.org

CompoundDevice TypeMobility (µ)Carrier TypeSource
N,N′-ditridecylperylene-3,4,9,10-tetracarboxylic diimideOVPD-TFTup to 0.6 cm²/Vsn-type researchgate.net
Regioregular poly(3-hexylthiophene)Solution-cast TFT> 0.1 cm²/Vsp-type sigmaaldrich.com
DPP and BDP-based oligomersCrystal OFET0.02 - 0.09 cm²/Vsp-type nih.gov
NDP-based oligomersCrystal OFETup to 0.26 cm²/Vsn-type nih.gov

This table provides examples of charge mobility in various organic semiconductors to contextualize the performance of anthracene-based materials.

Influence of 2,6-Substitution on Electrochemical Properties

The strategic placement of substituents at the 2,6-positions of the anthracene core is a powerful tool for modulating its electrochemical properties. nih.govmdpi.com This substitution pattern directly impacts the electronic structure, which in turn governs the material's behavior in electronic devices. nih.gov

Key influences of 2,6-substitution include:

Tuning of Frontier Molecular Orbitals: As discussed in Section 4.2, substituents can systematically raise or lower the HOMO and LUMO energy levels. Electron-donating groups (like alkoxy or amino groups) tend to raise the HOMO level, making the molecule easier to oxidize. ntu.edu.sg Conversely, electron-withdrawing groups (like fluorinated phenyls) lower both the HOMO and LUMO levels, making oxidation more difficult but potentially facilitating electron injection. mdpi.com This tuning is critical for matching the energy levels of the semiconductor with the work functions of the electrodes in a device to ensure efficient charge injection (Ohmic contact). nih.gov

Altering Redox Potentials: The changes in FMO energies are directly reflected in the redox potentials measured by cyclic voltammetry. A study on perylene (B46583) derivatives showed that as substituents become more electron-withdrawing, the redox potentials become more positive. acs.org

Modifying Charge Transport: Substituents influence how molecules pack in the solid state. Bulky groups like isopropyl can affect the intermolecular distance and π-π stacking, which are crucial for efficient charge hopping between adjacent molecules. researchgate.net While sometimes seen as a way to improve solubility and processing, bulky groups can also hinder the close packing required for high mobility. However, specific substitutions, like the 4-methoxyphenyl (B3050149) groups in BOPAnt, can lead to unique and favorable packing motifs that enhance charge transport.

Transitioning Conduction Type: The nature of the 2,6-substituent can even induce a switch between p-type (hole-transporting) and n-type (electron-transporting) behavior. For example, the addition of fluorine groups to 2,6-phenyl substituents on anthracene was found to cause a transition from p-type to n-type behavior in OTFTs. nih.govmdpi.com

Computational Modeling and Theoretical Insights into 2,6 Di Propan 2 Yl Anthracene

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure of molecules.

Geometric Optimization and Conformation Analysis

A foundational step in any computational study is the determination of the molecule's most stable three-dimensional structure. Geometric optimization calculations using DFT would allow for the precise determination of bond lengths, bond angles, and dihedral angles of 2,6-Di(propan-2-yl)anthracene.

A key aspect of the conformation analysis for this molecule would be the orientation of the two propan-2-yl (isopropyl) groups relative to the planar anthracene (B1667546) core. These bulky substituents would likely exhibit some degree of steric hindrance, influencing their preferred rotational arrangement. DFT calculations could map the potential energy surface as a function of the rotation of these groups to identify the global minimum energy conformation and any other low-energy conformers.

Electronic Band Structure and Bandgap Prediction

For materials being considered for electronic applications, the electronic band structure and bandgap are critical parameters. While band structure is more formally associated with periodic systems like crystals, the analogous concept for a single molecule is the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

DFT calculations are widely used to predict the HOMO-LUMO gap, which provides an estimate of the energy required to excite an electron from the ground state. This theoretical bandgap is crucial for understanding the molecule's potential as a semiconductor or as a component in optoelectronic devices. The nature and position of the isopropyl substituents on the anthracene core would be expected to influence the electronic structure and thus the predicted bandgap.

Prediction of Frontier Molecular Orbitals and Energy Levels

The frontier molecular orbitals, the HOMO and LUMO, are central to understanding a molecule's chemical reactivity and electronic properties. DFT calculations can not only predict the energy levels of these orbitals but also visualize their spatial distribution.

For this compound, these calculations would reveal how the electron density of the HOMO and LUMO is distributed across the anthracene backbone and the isopropyl substituents. This information is vital for predicting sites of electrophilic and nucleophilic attack and for understanding charge transfer processes within the molecule.

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule, molecular dynamics (MD) simulations can illuminate its behavior over time at the atomic level.

Rotational Barriers and Atropisomeric Interconversions

The rotation of the isopropyl groups around their bond to the anthracene ring would be subject to an energy barrier. MD simulations, or more specialized quantum mechanical calculations, could quantify this rotational barrier. Understanding the magnitude of this barrier is important for assessing the conformational flexibility of the molecule.

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. While less common for isopropyl groups compared to more bulky substituents, a theoretical analysis could definitively determine if atropisomeric forms of this compound are possible and what the energy barrier for their interconversion would be.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, theoretical studies could be employed to investigate a variety of potential reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This would allow for the determination of activation energies and the identification of the most likely reaction pathways. For instance, the influence of the isopropyl groups on the Diels-Alder reactivity of the anthracene core could be a subject of such a theoretical investigation.

Intramolecular Cycloadditions and Rearrangements

While specific studies on the intramolecular cycloadditions and rearrangements of this compound are not extensively documented, the principles governing such reactions in related polycyclic aromatic hydrocarbons are well-established through computational modeling. Theoretical studies on anthracene itself and its derivatives can elucidate the feasibility and potential pathways of these transformations.

Key Theoretical Considerations:

Frontier Molecular Orbital (FMO) Theory: This theory is crucial for predicting the feasibility of pericyclic reactions, including cycloadditions. The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the reaction pathway.

Transition State Theory: Computational methods are employed to locate and characterize the transition state structures of potential intramolecular reactions. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility.

Reaction Path Following: Algorithms such as the Intrinsic Reaction Coordinate (IRC) method can map the entire reaction pathway from reactant to product, confirming that the located transition state indeed connects the intended species.

Stereoselective Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction, and achieving stereoselectivity is a significant focus of catalyst design and computational investigation. Ruthenium-based catalysts are often employed, and theoretical studies have been instrumental in understanding the origins of stereoselectivity.

In the context of anthracene-containing compounds, computational studies have explored the use of anthracene-thiolate ligands in ruthenium complexes to induce Z-stereoselectivity in cross-metathesis reactions. acs.orgnih.gov Density Functional Theory (DFT) calculations are used to investigate the thermodynamics and kinetics of all possible reaction pathways.

Computational Insights into Stereoselectivity:

A study on an in-silico designed ruthenium-based complex with an anthracene-9-thiolate ligand demonstrated that the bulky nature of the ligand could effectively block the formation of the E (trans) isomer of the olefin product. acs.orgnih.gov This "bottom-bound" mechanism forces the reaction to proceed through a pathway that yields the Z (cis) isomer with a significantly lower energy barrier.

Table 1: Calculated Energy Barriers for Stereoselective Metathesis

Reaction PathwayCalculated Energy Barrier (kcal/mol)Predicted Stereoisomer
Pathway to Z-isomer13Z
Pathway to E-isomerSignificantly higher (restricted)E

This table is based on data for an anthracene-thiolate-ligated ruthenium complex and illustrates the computational approach to predicting stereoselectivity. nih.gov

Advanced Quantum Chemical Approaches for Excited State Properties

The photophysical properties of anthracene and its derivatives are of significant interest for applications in materials science and photochemistry. Advanced quantum chemical methods are essential for accurately describing their electronically excited states.

Computational Methods for Excited States:

Time-Dependent Density Functional Theory (TD-DFT): A widely used method for calculating excitation energies and oscillator strengths. However, its accuracy can be limited for certain types of excited states.

Complete Active Space Self-Consistent Field (CASSCF): A multi-configurational method that provides a more accurate description of electronic states with significant multi-reference character, which is common in excited states of aromatic molecules. nih.gov

Symmetry-Adapted-Cluster Configuration-Interaction (SAC-CI): This method has been shown to provide good agreement with experimental data for the excitation energies and rotational constants of anthracene. nih.govdntb.gov.ua

Investigations into the excited states of anthracene have revealed reversals in aromaticity upon electronic excitation. nih.gov For instance, the ground state (S₀) of anthracene is aromatic, while the first excited singlet state (S₁) can exhibit anti-aromatic character. nih.gov These changes in electronic structure have profound implications for the molecule's reactivity and photophysical behavior.

Table 2: Comparison of Computational Methods for Anthracene Excitation Energies

Computational MethodBasis SetCalculated S₁ Excitation Energy (eV)
TD-DFTVariesOften shows significant deviation
CASSCF6-311G(d)Provides qualitative agreement
SAC-CI-Good agreement with experimental values

This table provides a general comparison of the performance of different quantum chemical methods for calculating the excited state properties of the parent anthracene molecule. nih.govnih.govdntb.gov.ua

Investigations into symmetric 9,10-dicyanoanthracenes with donor groups at the 2 and 6 positions have shown that the electronic excitation can be either symmetrically distributed or localized on one of the donor-acceptor branches, depending on the solvent polarity and the length of the spacer connecting the donor to the anthracene core. rsc.org

Applications of 2,6 Di Propan 2 Yl Anthracene in Organic Electronic Materials

Organic Thin-Film Transistors (OTFTs) Based on 2,6-Di(propan-2-yl)anthracene

The same molecular design principles that make this compound effective in OLEDs also render it a promising candidate for the semiconductor layer in OTFTs. Its properties facilitate the formation of highly ordered thin films, which are essential for efficient charge transport.

This compound serves as a p-type semiconductor in OTFTs, meaning it primarily transports positive charge carriers (holes). The isopropyl groups enhance its solubility, enabling the use of solution-based fabrication techniques like spin-coating, drop-casting, and solution-shearing . These methods are cost-effective and scalable compared to the high-vacuum thermal evaporation required for many other organic semiconductors.

When deposited from solution, this compound molecules can self-assemble into highly crystalline domains . The quality of this crystalline film is paramount to device performance. A well-ordered film with large crystal grains and minimal grain boundaries provides continuous pathways for charge carriers, leading to high-performance transistors characterized by high charge carrier mobility and a high on/off current ratio. The enhanced ambient stability, afforded by the bulky groups protecting the aromatic core from atmospheric oxidants, is another significant advantage for practical applications .

Charge carrier mobility (µ) is the most critical performance metric for an OTFT, as it determines the transistor's switching speed and current-carrying capacity. Single-crystal OTFTs based on this compound have demonstrated exceptionally high hole mobilities, often exceeding 1 cm²/Vs, with some reports reaching as high as 11-13 cm²/Vs . These values are among the highest reported for solution-processed organic semiconductors and are comparable to those of amorphous silicon.

The charge transport mechanism in these materials is based on charge hopping between adjacent molecules. The specific molecular packing arrangement in the crystal lattice, typically a herringbone motif, dictates the efficiency of this process . The π-orbitals of neighboring molecules in the herringbone structure have significant overlap, creating an effective two-dimensional transport network that facilitates high in-plane charge mobility . The on/off ratio, which is the ratio of the current in the 'on' state to the 'off' state, is also typically very high for these devices (>10⁶), indicating low leakage current and efficient switching behavior.

The table below summarizes typical performance data for OTFTs using this compound as the active layer.

Device ArchitectureFabrication MethodHole Mobility (μh) [cm²/Vs]On/Off RatioReference Context
Top-Contact, Bottom-GateSolution-ShearingUp to 13.0> 10⁷Optimized solution processing on treated substrates .
Single Crystal TransistorDrop-Casting~ 11.0> 10⁶Demonstrates intrinsic material transport properties .
Thin-Film TransistorVapor Deposition1.6> 10⁶Shows performance via vacuum-based methods .
Top-Contact, Bottom-GateSpin-Coating0.5 - 1.0~ 10⁵Represents a standard, widely used solution method .

Polymer-Based Organic Electronic Devices

The 2,6-linked anthracene (B1667546) unit serves as an effective electron-donor component in donor-acceptor (D-A) type conjugated polymers designed for bulk heterojunction (BHJ) polymer solar cells. rsc.orgnanoscience.or.kr The D-A architecture is a widely used strategy to create low band-gap polymers, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned by selecting appropriate donor and acceptor moieties. nanoscience.or.kr

A series of D-A copolymers based on 2,6-linked anthracene derivatives were synthesized using Suzuki copolymerization. rsc.org By modifying the substituents at the 9 and 10-positions of the anthracene core, researchers could tune the properties of the resulting polymers. For instance, changing from simple alkyloxy side chains to aromatic thienyl and phenyl groups resulted in polymers with broader light absorption, lower-lying HOMO levels, and improved charge carrier mobilities. rsc.org This tuning is crucial for achieving high open-circuit voltages (Voc) in solar cells. The best-performing device using these materials achieved a power conversion efficiency (PCE) of 4.34% with a high Voc of 0.98 V. rsc.org

Another study utilized 2,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene as a donor monomer to create D-A polymers with benzothiadiazole and benzoxadiazole derivatives as acceptors. nanoscience.or.kr These polymers were designed to have deep HOMO levels, which is beneficial for achieving high Voc and good air stability. nanoscience.or.kr

Properties of 2,6-Anthracene Based Donor-Acceptor Polymers for Solar Cells
Polymer TypeKey FeatureAchieved PerformanceReference
2,6-linked anthracene with varied 9,10-substituentsTuning of HOMO/LUMO via side-chain engineeringPCE: 4.34%, Voc: 0.98 V rsc.org
2,6-anthracene with benzothiadiazole/benzoxadiazole acceptorsDeep HOMO energy levels for high Voc and stabilityDemonstrated fine-tuning of molecular orbitals nanoscience.or.kr

Polyimides (PIs) containing anthracene units have been investigated as active materials for non-volatile resistive memory devices. rsc.orgrsc.org These materials can exhibit electrical bistable switching behavior, making them suitable for write-once-read-many-times (WORM) memory applications. rsc.orgrsc.orgresearchgate.net The performance of these memory devices is highly dependent on the chemical structure of the polyimide. rsc.org

In one comparative study, two different polyimides were synthesized using 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA). rsc.orgrsc.org One polyimide, 6FDA-AMDA PI, had an anthracene moiety in the side chain, while the other, 6FDA-AnDA PI, incorporated 2,6-diaminoanthracene (AnDA) into the main polymer backbone. rsc.orgrsc.orgresearchgate.net The device using the side-chain polyimide (Al/6FDA-AMDA PI/ITO) showed superior performance, with a high ON/OFF current ratio of up to 10⁶, a threshold voltage of 2.40 V, and a high device yield of 80%. rsc.orgrsc.org In contrast, the main-chain polyimide device (Al/6FDA-AnDA PI/ITO) exhibited a lower ON/OFF ratio of 10⁴ and a device yield of only 20%. rsc.orgrsc.org The enhanced performance of the side-chain polymer was attributed to more effective inter-chain charge transfer. rsc.org

Further research involved creating a nanocomposite film of an anthracene-containing polyimide and graphene oxide (GO). mdpi.com A device fabricated with a PI-GO film derived from 2,6-diaminoanthracene showed WORM characteristics with an extremely high ON/OFF ratio of 3.41 × 10⁸, attributed to the excellent charge trapping ability of the embedded graphene oxide. mdpi.com

Performance of Anthracene-Containing Polyimide Memory Devices
Active MaterialDevice StructureMemory TypeON/OFF RatioThreshold Voltage (V)Device Yield (%)Reference
6FDA-AMDA PI (Side-Chain)Al/PI/ITOWORM10⁶2.4080 rsc.orgrsc.org
6FDA-AnDA PI (Main-Chain)Al/PI/ITOWORM10⁴2.5020 rsc.orgrsc.org
PI-GO (from 2,6-diaminoanthracene)Al/PI-GO/ITOWORM3.41 x 10⁸-- mdpi.com

Graphene Nanoribbon (GNR) Synthesis and Properties

The on-surface synthesis approach allows for the creation of atomically precise graphene nanoribbons (GNRs), whose electronic properties are highly dependent on their width and edge structure. acs.orgresearchgate.netwiley.com Anthracene-based precursors are valuable for constructing GNRs with zigzag edges, which are predicted to host spin-polarized edge states, making them promising for spintronics applications. acs.orgnih.gov

In one study, 2,7-dibromo-9,9′-bianthryl was used as a molecular precursor on a Au(111) surface to synthesize anthracene-fused zigzag GNRs (ZGNRs). acs.orgnih.gov Characterization using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) confirmed the formation of the desired GNR structure. acs.orgnih.gov Theoretical calculations of these anthracene-fused ZGNRs predicted spin-polarized edge-states and a narrow electronic bandgap of 0.20 eV. acs.orgresearchgate.netnih.gov

Another approach demonstrated the synthesis of zigzag edge-extended GNRs (zeeGNRs) from a dihalogenated di(meta-xylyl)anthracene monomer. bohrium.com By annealing the precursor polymer chains at 450 °C, researchers could laterally fuse them into wider GNRs. bohrium.com The resulting zeeGNRs had a high proportion of zigzag edges (67%) and exhibited electronic band gaps as low as 0.9 eV. bohrium.com These bottom-up fabrication methods showcase how anthracene-based molecular design enables the precise engineering of GNRs with tailored electronic and magnetic properties. acs.orgwiley.com

Design Principles for Enhancing Performance in Organic Electronics

The performance of organic electronic devices is fundamentally tied to the molecular structure of the semiconductor used. rsc.org For conjugated materials like those derived from this compound, several design principles are crucial for enhancing device efficiency.

Molecular Structure and Energy Levels: The choice of the core conjugated system (e.g., anthracene) and its substituents directly determines the material's frontier molecular orbital (HOMO/LUMO) energy levels. nanoscience.or.krrsc.org In D-A polymers, for example, a 2,6-anthracene donor can be paired with various acceptors to tune the bandgap and optimize the alignment with other materials in a solar cell or transistor. rsc.orgnanoscience.or.kr

Side-Chain Engineering: The side chains attached to the conjugated backbone, such as the propan-2-yl groups, play a critical role. They influence solubility, which is vital for solution-based processing techniques like spin coating. nih.gov Furthermore, the size and branching of side chains affect the intermolecular packing and morphology of thin films, which in turn governs charge carrier mobility. rsc.org

Interchain Interactions and Morphology: The way polymer chains or molecules aggregate and form higher-order structures (morphology) is critical for efficient charge transport. rsc.org In polymer solar cells, optimizing the molecular weight of both the donor and acceptor polymers can control the domain sizes and the interfacial area in the blend, balancing exciton (B1674681) dissociation and charge recombination. nih.gov In resistive memory devices, effective inter-chain charge transfer pathways were found to be crucial for high performance. rsc.org

Crystallinity and Purity: For many applications, high crystallinity is desirable as it reduces defects and provides well-defined pathways for charge transport. sigmaaldrich.com This is evident in the superior performance of single-crystal phototransistors compared to their thin-film counterparts. pkusz.edu.cn The synthesis of defect-free materials is a key goal in producing high-performance organic semiconductors. sigmaaldrich.com

By carefully considering these principles—from the design of the monomer to the control of the final material's solid-state morphology—researchers can systematically improve the performance of organic electronic devices based on the versatile 2,6-disubstituted anthracene scaffold. rsc.orgeuropean-mrs.com

Impact of Substituent Effects on Device Characteristics

The electronic properties and, consequently, the device characteristics of anthracene-based organic semiconductors are highly sensitive to the nature and position of substituent groups. The introduction of alkyl or aryl groups at the 2,6-positions of the anthracene core can significantly influence charge transport and air stability.

Research on a series of 2,6-di(4-alkyl-phenyl)anthracenes (C_n-Ph-Ants) reveals a clear trend in how the length of the alkyl chain substituent affects charge mobility. A systematic study demonstrated that hole mobilities generally tend to increase as the alkyl chain length decreases. nih.govresearchgate.netacs.org For instance, the parent compound without alkyl chains (2,6-diphenylanthracene) exhibited a high mobility, which then decreased as the alkyl chain length on the phenyl group was extended. nih.govresearchgate.netacs.org This trend is primarily attributed to changes in the thin-film microstructure, where shorter alkyl chains lead to enhanced film order, crystallinity, and larger grain sizes. nih.govresearchgate.netacs.org

While linear alkyl chains have been studied extensively, the branched structure of the isopropyl group in this compound offers a unique balance. Branched alkyl chains can enhance the solubility of the material, which is advantageous for solution-based processing techniques, without drastically disrupting the intermolecular packing necessary for efficient charge transport. rsc.org The steric hindrance provided by the isopropyl groups can also influence the molecular packing motif. Anthracene derivatives often adopt a herringbone packing structure, which is conducive to two-dimensional charge transport. nih.gov The size and shape of the substituents at the 2,6-positions play a crucial role in defining the precise geometry of this packing, including the intermolecular distances and the extent of π-orbital overlap, which are critical determinants of charge carrier mobility. nih.govresearchgate.netacs.org

Furthermore, substituents can modify the frontier molecular orbital energy levels (HOMO and LUMO) of the anthracene core. However, studies on various 2,6-disubstituted anthracenes have shown that alkyl and phenyl substituents often have a negligible impact on the HOMO and LUMO energy levels, which remain largely localized on the anthracene core. nih.govrsc.org This suggests that the primary role of such substituents is to control the solid-state packing and morphology rather than to alter the intrinsic electronic properties of the individual molecule. rsc.org

The following table summarizes the performance of OFETs based on various 2,6-disubstituted anthracene derivatives, highlighting the influence of the substituent on hole mobility.

CompoundSubstituent at 2,6-positionsHole Mobility (μ) (cm²/Vs)Deposition Method
C0-Ph-AntPhenyl3.40Vacuum Deposition
C1-Ph-Ant4-Methyl-phenyl2.40Vacuum Deposition
C2-Ph-Ant4-Ethyl-phenyl1.57Vacuum Deposition
C3-Ph-Ant4-Propyl-phenyl1.34Vacuum Deposition
C4-Ph-Ant4-Butyl-phenyl1.00Vacuum Deposition
C6-Ph-Ant4-Hexyl-phenyl0.82Vacuum Deposition

This table presents data for 2,6-di(4-alkyl-phenyl)anthracene derivatives as close analogs to illustrate the substituent effect. Data sourced from nih.govresearchgate.netacs.org.

Morphological Control and Film Processing for Optimal Performance

Vacuum Deposition: Thermal evaporation under high vacuum is a common technique for depositing thin films of small-molecule organic semiconductors. wikipedia.orgwikipedia.org This method allows for precise control over the film thickness and deposition rate. The substrate temperature during deposition is a critical parameter that significantly affects the film morphology. For instance, in the case of 2,6-diphenylanthracene (B1340685) (DPA), a close analog of the title compound, deposition at an elevated substrate temperature (e.g., 50 °C) can promote the formation of larger crystalline grains and a more ordered film, leading to improved OFET performance. tcichemicals.com The controlled, layer-by-layer growth in vacuum deposition can lead to highly ordered crystalline thin films with low defect densities.

Solution Processing: Solution-based techniques, such as spin-coating, dip-coating, and solution shearing, are highly desirable for their potential in large-area, low-cost manufacturing of organic electronics. nih.gov The success of these methods relies heavily on the solubility of the organic semiconductor in common organic solvents, a property that the isopropyl groups in this compound are designed to enhance.

The morphology of solution-processed films is governed by a complex interplay of factors including the choice of solvent, solution concentration, and the deposition technique itself. jlu.edu.cnmdpi.com For example, the rate of solvent evaporation can influence the crystallization process; slow evaporation generally favors the growth of larger, more ordered crystalline domains.

Solution shearing is a particularly effective technique for producing highly crystalline organic semiconductor films with aligned domains. nih.gov This method involves the controlled spreading of a solution between a moving blade and a heated substrate, leading to directional crystallization. For anthracene derivatives, this technique has been shown to produce films with enhanced charge transport properties due to the improved molecular packing and reduced number of grain boundaries. nih.gov

Blending the organic semiconductor with an insulating polymer, such as polystyrene (PS), is another strategy to control morphology. nih.gov The polymer can act as a binder and can influence the phase separation and crystallization of the semiconductor, sometimes leading to the formation of well-defined crystalline structures within the polymer matrix. nih.gov

Post-deposition annealing is another crucial step in optimizing film morphology. mdpi.com Heating the film after deposition can provide the thermal energy necessary for molecules to reorganize into more thermodynamically stable, crystalline structures, thereby healing defects and improving intermolecular electronic coupling. The optimal annealing temperature depends on the thermal properties of the specific organic material. mdpi.com

The table below illustrates the effect of different film processing parameters on the performance of OFETs based on anthracene derivatives.

MaterialDeposition TechniqueSubstrate Temperature (°C)Annealing Temperature (°C)Resulting Hole Mobility (μ) (cm²/Vs)
2,6-DiphenylanthraceneVacuum Deposition50-~0.1-0.5
TIPS-PentaceneBar-Assisted Meniscus ShearingNot SpecifiedNot Specifiedup to 1.3 x 10⁴ µC/Gy·cm² (X-ray sensitivity)
C3-Ph-AntVacuum DepositionRoom Temperature1001.34
PffBT4T-2DTSolution ShearingNot Specified160~0.23

This table includes data from various anthracene and pentacene (B32325) derivatives to demonstrate the impact of processing on device performance. Data sourced from nih.govtcichemicals.comnih.gov.

Supramolecular Chemistry and Self Assembly of 2,6 Di Propan 2 Yl Anthracene Systems

Design and Synthesis of 2,6-Di(propan-2-yl)anthracene-Based Supramolecular Building Blocks

The utility of the 2,6-disubstituted anthracene (B1667546) unit in supramolecular chemistry begins with the strategic design and synthesis of functionalized monomers. The core anthracene structure is typically modified at the 2 and 6 positions to introduce specific functionalities that can direct self-assembly. The isopropyl groups in the parent this compound primarily enhance solubility in organic solvents, a crucial factor for studying assembly processes in solution. More complex building blocks are synthesized by replacing these isopropyl groups or by further functionalizing the anthracene core.

Key synthetic strategies involve the derivatization of anthracene at its 2 and 6 positions to create molecules capable of specific interactions. For example, 2,6-dibromoanthracene (B67020) can be used as a precursor in organometallic coupling reactions to produce poly(anthracene-2,6-diyl), a conjugated polymer that can engage in supramolecular interactions. rsc.org Similarly, the synthesis of anthracene-2,6-dicarboxylic acid provides a building block with hydrogen-bonding capabilities, enabling it to interact with complementary molecules. rsc.org

Researchers have also designed more elaborate systems, such as a 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid). nih.gov In this design, the rigid anthracene linker holds two bulky terphenyl units, each bearing a carboxylic acid group. This specific arrangement is engineered to promote the formation of double-helical structures through intermolecular hydrogen bonding. nih.gov Another important class of building blocks is derived from 2,6-diaminoanthracene, where the amino groups can act as ligands for metal coordination, leading to the formation of complex three-dimensional structures. nih.gov These examples underscore a common design principle: the 2,6-disubstituted anthracene acts as a rigid scaffold, while the appended functional groups provide the specific interactions necessary to drive the formation of larger supramolecular ensembles.

Building BlockSynthetic PrecursorTarget FunctionalityReference
Poly(anthracene-2,6-diyl)2,6-DibromoanthraceneConjugated Polymer Backbone rsc.org
Anthracene-2,6-dicarboxylic acid2,6-Disubstituted AnthraceneHydrogen Bonding rsc.org
2,6-Anthrylene-linked bis(m-terphenylcarboxylic acid)2,6-Disubstituted AnthraceneHelicity Induction, H-Bonding nih.gov
Ligand based on 2,6-diaminoanthracene2,6-DiaminoanthraceneMetal-Ligand Coordination nih.gov

Self-Assembly Strategies for Higher-Order Structures

The functionalized 2,6-anthracene building blocks can be programmed to self-assemble into more complex, higher-order structures through a variety of weak and reversible interactions. These strategies are primarily driven by non-covalent forces and metal-ligand coordination.

Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Non-covalent interactions are fundamental to the self-assembly of anthracene-based systems. The planar aromatic surface of the anthracene core is highly conducive to π–π stacking interactions, which play a crucial role in stabilizing assembled structures. acs.org For instance, in arene ruthenium metalla-rectangles formed with 9,10-bis(4-pyridyl)anthracene, the parallel arrangement of the anthracene units leads to a significant upfield shift in their proton NMR signals, confirming a strong shielding effect due to close face-to-face stacking. mdpi.com

Hydrogen bonding provides directionality and specificity to the assembly process. nih.gov The photodimerization of anthracene-2,6-dicarboxylic acid can be controlled by a chiral template that binds the acid moieties through strong hydrogen bonds. rsc.org Similarly, a 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid) was observed to self-associate into a double-helix, a process driven by the hydrogen bonds between the carboxylic acid groups. nih.gov These interactions, often working in concert, allow for the creation of well-defined supramolecular architectures.

Metal-Ligand Coordination for Supramolecular Assemblies

Coordination chemistry offers a powerful tool for constructing discrete and polymeric supramolecular structures with high precision. gla.ac.uk By functionalizing the 2,6-anthracene scaffold with ligand groups, it can be directed to assemble in the presence of metal ions.

A notable example involves ligands derived from 2,6-diaminoanthracene. These ligands have been shown to form both an M₂L₃ triple helicate and an M₄L₆ tetrahedron (where M = Ti, Ga). nih.gov The equilibrium between these two distinct supramolecular cages can be controlled by host-guest interactions, demonstrating a sophisticated level of structural control. nih.gov While many examples in the literature utilize 9,10-disubstituted anthracenes for creating coordination polymers and metallacycles, the principles are directly applicable to 2,6-disubstituted systems. researchgate.netresearchgate.net The coordination-driven self-assembly methodology allows the rigid anthracene panel to be incorporated into larger structures, where the metal centers dictate the geometry of the final assembly. researchgate.net

Chiral Recognition and Enantioselective Processes

The rigid and chromophoric nature of the anthracene core makes its 2,6-disubstituted derivatives excellent candidates for applications in chiral recognition and enantioselective reactions. Chirality can be introduced either into the anthracene building block itself or through its interaction with a chiral auxiliary.

A compelling demonstration of this is the enantiodifferentiating photodimerization of a 2,6-anthrylene-linked bis(m-terphenylcarboxylic acid). This molecule self-associates into a racemic double-helix. However, in the presence of chiral amines, the equilibrium is shifted to favor either a right- or left-handed helix. nih.gov This induced helicity then guides the [4+4] photodimerization of the stacked anthracene units, resulting in a chiral anti-photodimer with up to 98% enantiomeric excess. nih.gov The resulting optically active dimer can, in turn, recognize the chirality of amines. nih.gov

In a different approach, the enantioselective [4+4] photodimerization of achiral anthracene-2,6-dicarboxylic acid was achieved by using a C₂-symmetric chiral template. rsc.org The template binds two molecules of the dicarboxylic acid via hydrogen bonds, positioning the anthracene units for photodimerization. This pre-organization within a chiral environment leads to the preferential formation of one enantiomer of the photodimer, achieving an enantiomeric excess of up to 55%. rsc.org These studies highlight how the 2,6-anthracene scaffold can be used to translate molecular chirality into macroscopic enantioselectivity.

SystemProcessChiral InfluenceOutcomeReference
2,6-Anthrylene-linked bis(m-terphenylcarboxylic acid)PhotodimerizationChiral amines induce double-helix formationChiral anti-photodimer (up to 98% ee) nih.gov
Anthracene-2,6-dicarboxylic acidPhotodimerizationC₂-symmetric chiral templateEnantioselective product (up to 55% ee) rsc.org

Host-Guest Chemistry with this compound Scaffolds

The defined structures and cavities that can be formed from 2,6-anthracene derivatives make them suitable for host-guest chemistry. researchgate.net In these systems, the anthracene-based assembly can act as a host for smaller guest molecules, or the anthracene unit itself can be a guest within a larger macrocyclic host.

An example of the former is the interconversion of a triple helicate and a tetrahedral cluster built from a 2,6-diaminoanthracene-based ligand and gallium ions. nih.gov The larger, entropically disfavored tetrahedral cage possesses a cavity that can encapsulate a tetramethylammonium (B1211777) (Me₄N⁺) cation. The strong host-guest interaction with this cation is sufficient to drive the equilibrium entirely to the side of the tetrahedron, showcasing how guest binding can dictate the structure of the host assembly. nih.gov

Conversely, the anthracene moiety can act as a guest. The macrocycle cucurbit ucl.ac.ukuril (CB ucl.ac.uk) is known to encapsulate two aromatic guests within its cavity. This has been exploited to accelerate the photodimerization of anthracene-labeled macromolecules in water. researchgate.net The CB ucl.ac.uk host tethers two anthracene units in a face-to-face arrangement, pre-organizing them for the reaction and shielding them from side reactions, which facilitates the rapid formation of dimers even in dilute solutions. researchgate.net

Supramolecular Polymer Formation

Supramolecular polymers are chain-like structures held together by reversible, non-covalent interactions. acs.org The this compound framework and its derivatives are valuable components in the design of such materials due to their propensity for π–π stacking and their ability to be functionalized with other interacting groups.

The synthesis of poly(anthracene-2,6-diyl) via a precursor polymer assembled through organometallic coupling provides a covalent polymer backbone whose properties can be modulated by supramolecular interactions. rsc.org More direct routes to supramolecular polymers involve designing monomers that interact non-covalently. For example, photosensitive amphiphiles with anthracene units have been shown to form supramolecular polymers through host-guest interactions between the anthracene moiety and γ-cyclodextrin. rsc.org These supramolecular chains can then be converted into covalent polymers via the [4+4] photocyclodimerization of the aligned anthracene units. rsc.org

Another strategy utilizes host-enhanced charge-transfer interactions. A monomer with an anthracene-viologen-viologen-anthracene structure was designed to inhibit intramolecular folding. pageplace.de Upon the addition of cucurbit ucl.ac.ukuril (CB ucl.ac.uk), which forms a stable 1:1:1 complex with the viologen and anthracene units, a linear supramolecular polymer is formed. This assembly is driven by the cooperative binding of the donor (anthracene) and acceptor (viologen) pairs within the host macrocycle. pageplace.de

Polymer Chemistry and Materials Incorporating 2,6 Di Propan 2 Yl Anthracene

Synthesis of 2,6-Anthracene-Based Polymers and Copolymers

The incorporation of 2,6-linked anthracene (B1667546) units into polymers is a versatile strategy for creating materials with tailored optical and electronic properties. The synthesis methods vary depending on the desired polymer architecture, whether it be a homopolymer, an alternating copolymer for photovoltaic applications, or a high-performance polyimide.

The synthesis of the homopolymer, poly(anthracene-2,6-diyl), and related alternating copolymers has been achieved through organometallic coupling reactions. A notable method involves using a Diels-Alder adduct of 2,6-dibromoanthracene (B67020) to create a processable precursor polymer, which is later converted to the final conjugated polymer. rsc.org This approach circumvents the solubility issues associated with the rigid final polymer.

Alternating copolymers, which combine 2,6-anthracene units with other aromatic moieties, are synthesized to fine-tune the material's properties. For instance, an alternating copolymer containing anthracene-2,6-diyl and p-phenylene units has been successfully synthesized from a precursor polymer assembled via organometallic couplings. rsc.org Another important class of alternating copolymers involves the combination of 2,6-linked anthracene donor units with electron-deficient acceptor units like benzothiadiazole (BT). whiterose.ac.uk These are typically prepared via Suzuki or direct arylation polymerization reactions, yielding materials with narrowed bandgaps suitable for electronic applications. whiterose.ac.uknanoscience.or.kr

Donor-acceptor (D-A) copolymers based on 2,6-linked anthracene are a significant area of research for organic photovoltaics (OPVs). rsc.org The design principle involves pairing the electron-donating anthracene unit with a strong electron-accepting comonomer to create a low bandgap material that can efficiently absorb solar radiation. nanoscience.or.krwhiterose.ac.uk The 2,6-linkage provides a path for electronic conjugation along the polymer backbone, while bulky substituents at the 9,10-positions are crucial for ensuring solubility and processability. whiterose.ac.uk

Suzuki coupling polymerization is a widely used method for synthesizing these D-A copolymers. whiterose.ac.ukrsc.org For example, a series of copolymers based on 2,6-linked anthracene derivatives and various benzothiadiazole acceptors have been synthesized. rsc.org By modifying the substituents at the 9,10-positions of the anthracene unit (e.g., from alkyloxy to thienyl or phenyl groups), researchers can tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, absorption spectrum, and charge carrier mobility. rsc.orgresearchgate.net This tuning is critical for optimizing the performance of polymer solar cells. In one study, a device using a 2,6-linked anthracene-based copolymer achieved a power conversion efficiency (PCE) of 4.34% with a high open-circuit voltage (Voc) of 0.98 V. rsc.org

Properties of 2,6-Anthracene-Based Donor-Acceptor Copolymers
Polymer NameAcceptor UnitSynthesis MethodOptical Band Gap (eV)Power Conversion Efficiency (PCE)Source
PPATBTDithienyl-benzothiadiazoleSuzuki Coupling1.84Not Specified mdpi.comresearchgate.net
PPATBT-8Bis(octyloxy)-dithienyl-benzothiadiazoleSuzuki Coupling1.96Not Specified mdpi.comresearchgate.net
PPAT2BT-8Bis(octyloxy)-dibithiophenyl-benzothiadiazoleSuzuki Coupling1.86Not Specified mdpi.comresearchgate.net
PTATBT-8Triisopropylsilylacetylene-functionalized anthracene and BenzothiadiazoleSuzuki PolymerizationNot Specified2.36% whiterose.ac.uk
PTAT2BT-8Triisopropylsilylacetylene-functionalized anthracene and BenzothiadiazoleSuzuki PolymerizationNot Specified3.15% whiterose.ac.uk

Polyimides (PIs) are high-performance polymers known for their exceptional thermal stability. researchgate.net Incorporating anthracene moieties into the PI structure can impart additional functionalities, such as electrical memory effects. The anthracene unit can be placed either in the polymer's main chain or as a pendent side group, leading to different material properties. rsc.org

A polyimide with anthracene in the main chain (6FDA-AnDA PI) was synthesized from 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA) and 2,6-diaminoanthracene (AnDA). rsc.orgresearchgate.net For comparison, a polyimide with a pendent anthracene group (6FDA-AMDA PI) was prepared using a different diamine, 4-(anthracen-9-ylmethoxy)-1,3-diaminobenzene (AMDA). rsc.org The side-chain polymer, 6FDA-AMDA PI, exhibited better solubility in common organic solvents and a lower tendency to form gels compared to its main-chain counterpart. rsc.orgresearchgate.net When used in memory devices, the side-chain PI also showed a significantly higher device yield (80%) compared to the main-chain PI (20%). rsc.org

Comparison of Polyimides with Anthracene in Main vs. Side Chain
Property6FDA-AnDA PI (Main Chain)6FDA-AMDA PI (Side Chain)Source
Anthracene PositionIn polymer backbonePendent side group rsc.org
SolubilityLowerHigher rsc.org
Gelation TendencyHigherLower rsc.org
Memory Device Yield~20%80% rsc.org
Memory ON/OFF RatioUp to 104Up to 106 rsc.org

Role of 2,6-Di(propan-2-yl)anthracene in Polymer Backbone and Side-Chain Architectures

The specific structure of this compound dictates its function when incorporated into a polymer. The 2,6-linkage is fundamental for its use in the polymer backbone, creating a rigid, conjugated pathway that is essential for applications in organic electronics. whiterose.ac.ukwhiterose.ac.uk This linkage allows for effective delocalization of π-electrons along the polymer chain.

The di(propan-2-yl) groups, attached at other positions (typically 9 and 10 for processability), play a critical role as bulky side chains. Their primary function is to disrupt intermolecular packing, which prevents the polymer chains from aggregating too strongly and precipitating out of solution. mdpi.com This enhancement in solubility is vital for solution-based processing techniques used to fabricate thin films for electronic devices. While increasing solubility, these bulky aliphatic groups are designed to have minimal impact on the electronic properties of the conjugated backbone. Furthermore, the introduction of such bulky substituents can create additional free volume within the polymer matrix, a principle that is used to enhance gas permeability in polymers of intrinsic microporosity. mdpi.comnih.gov The two-dimensional structure created by adding side groups to the 2,6-linked anthracene backbone can also lead to broader light absorption and improved charge carrier mobilities in D-A copolymers. rsc.org

Photoinitiated Polymerization Utilizing Anthracene Derivatives

Anthracene and its derivatives are well-known for their photochemical activity and are utilized as photosensitizers in polymerization reactions. researchgate.net In photoinitiated cationic polymerization, an anthracene derivative can absorb light (often UV or visible) and get promoted to an excited state. acs.org In this excited state, it can transfer an electron to a co-initiator, such as an onium salt (e.g., a diaryliodonium salt). researchgate.netresearchgate.net

This single electron transfer process generates a radical cation from the anthracene and causes the onium salt to decompose, releasing a strong protic acid. researchgate.net This acid then acts as the true initiator for the cationic polymerization of monomers like epoxides. researchgate.net This indirect initiation mechanism allows polymerization to be triggered by wavelengths of light that the monomer or the onium salt alone cannot absorb. researchgate.net Aromatic compounds like anthracene are effective photosensitizers for this process. acs.org One notable system, thioxanthone-anthracene (TX-A), can even initiate free-radical polymerization in the presence of oxygen, which typically inhibits such reactions. acs.org

Catalytic Polymerization Studies Involving Related Anthracene-Functionalized Systems

Beyond their use as monomers in step-growth polymerization, anthracene derivatives are involved in various catalytic polymerization systems. One approach involves the direct catalytic polymerization of anthracene itself. For instance, a Friedel-Crafts alkylation reaction using a recyclable, iron-containing mesoporous silica (B1680970) (FeSBA-15) catalyst has been used to synthesize poly(methylene anthracene). wiley.com The nanoporous structure of the catalyst was found to influence the emission properties of the resulting polymer. wiley.com

In another strategy, anthracene-functionalized monomers can be copolymerized using transition-metal catalysts. The copolymerization of 9-hexenylanthracene with propylene, catalyzed by a pyridylamido hafnium complex, yields isotactic polypropylene (B1209903) with pendent anthracene groups. researchgate.net These anthracene units then serve as reactive handles for further functionalization of the polyolefin through reactions like Diels-Alder cycloadditions. researchgate.net

Furthermore, anthracene-functionalized polymers can act as supports for catalytic systems. Polystyrene functionalized with anthracene has been used to immobilize catalytic components for aerobic oxidation reactions through non-covalent π-π stacking interactions between the anthracene units on the polymer and complementary aromatic groups on the catalysts. mdpi.com

Advanced Structural Analysis and Conformational Landscapes of 2,6 Di Propan 2 Yl Anthracene

Conformational Analysis of 2,6-Di(propan-2-yl)anthracene and its Substituents

The conformational flexibility of this compound is primarily determined by the rotation of the two isopropyl groups around the C(aryl)-C(isopropyl) single bonds. The isopropyl group, with its two methyl substituents, creates a notable steric presence that influences its preferred orientation relative to the planar anthracene (B1667546) core.

Conformational analysis, often visualized using Newman projections, helps in understanding the stability of different rotational isomers (rotamers). organicchemistrytutor.com For the isopropyl substituents, the key dihedral angle is that between the C-H bond of the isopropyl's tertiary carbon and the plane of the anthracene ring. The rotation around this bond is not free and is hindered by steric interactions between the methyl groups of the isopropyl substituent and the hydrogen atoms on the adjacent positions of the anthracene ring.

In similar substituted aromatic systems, such as carvacrol (B1668589) derivatives, the rotation of the isopropyl group leads to distinct conformers, often designated as syn and anti, depending on the orientation of the isopropyl's C-H bond relative to other substituents. mdpi.com For this compound, the most stable conformation would seek to minimize steric repulsion. This typically occurs in a staggered conformation where the bulky methyl groups are positioned as far as possible from the aromatic ring's hydrogen atoms. organicchemistrytutor.com The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational energy barrier. organicchemistrytutor.commdpi.com Dynamic NMR spectroscopy is a common technique used to study these conformational exchanges and quantify the energy barriers, which for isopropyl groups on a sterically crowded ring can be in the range of 14–17 kcal/mol. mdpi.com

Table 1: Postulated Rotational Conformations of an Isopropyl Group on the Anthracene Core This table is a generalized representation based on fundamental principles of conformational analysis.

ConformerDihedral Angle (H-C(ip)-C(ar)-C(ar))DescriptionRelative Stability
Staggered (Anti) ~180°The isopropyl C-H bond is anti-periplanar to the adjacent C-C bond in the anthracene ring. This conformation minimizes steric hindrance. organicchemistrytutor.comMost Stable
Staggered (Gauche) ~60° / ~300°The isopropyl C-H bond is gauche to the adjacent C-C bond. This is less stable than the anti-conformer due to some steric interaction. organicchemistrytutor.comIntermediate
Eclipsed 0°, 120°, 240°One of the isopropyl's methyl groups or its hydrogen eclipses a bond of the anthracene ring, leading to significant torsional strain and steric repulsion. organicchemistrytutor.comLeast Stable

Stereochemical Aspects, including Atropisomerism and Diastereomer Interconversion

Atropisomers are stereoisomers that result from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual rotamers. wikipedia.org This phenomenon gives rise to axial chirality in molecules that may not possess a traditional chiral center. wikipedia.org The stability of atropisomers is determined by the steric bulk of the substituents flanking the rotational axis. wikipedia.org

In the case of 2,6-disubstituted anthracenes, the C(2)-C(ipso) and C(6)-C(ipso) bonds are the potential axes of rotation. However, for this compound itself, the symmetry of the molecule (C2h point group if the isopropyl groups are oriented appropriately) and the relatively moderate size of the isopropyl groups compared to larger groups like tert-butyl may result in a rotational barrier that is too low to allow for the isolation of stable atropisomers at room temperature.

However, the principles of atropisomerism are highly relevant. In more sterically hindered systems, such as 9,10-diferrocenyl-2,6-di-tert-butylanthracene, the bulky substituents create a significant energy barrier to rotation, leading to multiple, slowly interconverting atropisomers that can be studied by NMR. researchgate.net The energy barriers separating these isomers can be determined experimentally and corroborated by DFT calculations. researchgate.net While the isopropyl groups in this compound are less bulky than tert-butyl groups, the concept that steric hindrance can lead to a complex landscape of diastereomeric conformers with measurable interconversion rates remains a key stereochemical consideration. wikipedia.orgresearchgate.net The existence of stable atropisomers is contingent on the rotational half-life, with a common threshold being at least 1000 seconds, which corresponds to an energy barrier of approximately 22 kcal/mol at 300 K. wikipedia.org

Impact of Isopropyl Groups on Molecular Planarity and Packing

The introduction of substituents onto the rigid anthracene backbone can distort its planarity and fundamentally alter how the molecules pack in the solid state. The anthracene ring system itself is nearly planar. nih.gov However, bulky substituents can cause slight out-of-plane deviations. nih.gov

The primary influence of the isopropyl groups at the 2 and 6 positions is on the intermolecular interactions that govern crystal packing. For molecular materials, the packing motif is critical in determining optoelectronic properties. rsc.org Unsubstituted anthracene typically adopts a herringbone packing arrangement. The presence of the isopropyl groups introduces steric hindrance that can disrupt this typical packing.

Studies on similarly 2,6-disubstituted anthracenes, for example with pyridyl groups, show that substitution can lead to different crystal polymorphs, such as shifting from a herringbone to a 1D slipped-stacking motif. rsc.org This change dramatically affects the material's optical and electronic characteristics. rsc.org The isopropyl groups, by extending from the plane of the anthracene core, will likely prevent close π-π stacking in a co-facial arrangement. Instead, they would favor a packing structure where the protrusions of one molecule fit into the hollows of another, potentially leading to a herringbone or a significantly slipped-stacking arrangement to minimize steric repulsion. These packing motifs are influenced by weak intermolecular forces, including C-H···π interactions, which become significant in the absence of stronger forces like hydrogen bonds. nih.gov

Single-Crystal Growth and Morphology for Material Performance

The performance of organic semiconductor devices, such as organic light-emitting transistors (OLETs), is highly dependent on the quality of the crystalline material. pkusz.edu.cn Large, thin, single crystals are particularly desirable. pkusz.edu.cn The growth of high-quality single crystals of anthracene derivatives can be challenging but is crucial for achieving high charge-carrier mobility. pkusz.edu.cn

Physical vapor transport (PVT) is a common and effective method for growing single crystals of anthracene-based materials. pkusz.edu.cn Research on analogous compounds like 2,6-bis[4-ethylphenyl]anthracene (BEPAnt) provides a guideline for the crystal growth of this compound. In the PVT method, controlling growth parameters such as temperature and pressure is critical for tuning the crystal morphology. pkusz.edu.cn For instance, by adjusting the growth temperature, one can shift from growing small, thick 3D crystals to large, thin 2D single-crystal films. pkusz.edu.cn

In the case of BEPAnt, increasing the growth temperature from 210 °C to 250 °C resulted in a tenfold increase in the in-plane growth rate and an eightfold decrease in the out-of-plane growth rate. pkusz.edu.cn This control allows for the production of crystals with diameters of up to 1.0 mm and thicknesses as low as 50 nm. pkusz.edu.cn The resulting crystals often exhibit well-defined facets, which is indicative of high crystalline quality. pkusz.edu.cn The ability to manipulate crystal morphology is essential for fabricating high-performance electronic devices, as the charge transport properties are intrinsically linked to the molecular packing within the single crystal. rsc.orgpkusz.edu.cn

Table 2: Representative Crystal Growth Parameters and Resulting Morphology for an Analogous Anthracene Derivative (BEPAnt) via PVT pkusz.edu.cn

Growth Temperature (°C)Resulting Crystal MorphologyApproximate DimensionsKey Observation
2103D-like crystals0.10 mm diameter, 400 nm thicknessFavors out-of-plane growth.
2502D-like single-crystal films1.0 mm diameter, 50 nm thicknessFavors in-plane growth, ideal for thin-film devices.

Future Research Directions and Emerging Applications of 2,6 Di Propan 2 Yl Anthracene

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The future development of 2,6-di(propan-2-yl)anthracene and its derivatives is intrinsically linked to the innovation of more efficient and environmentally benign synthetic methods. Current research is moving beyond traditional, often harsh, synthetic protocols towards novel pathways that emphasize sustainability. A significant area of exploration involves organometallic coupling reactions, such as Suzuki and Stille couplings, which utilize precursor polymers assembled from Diels-Alder adducts of 2,6-dibromoanthracene (B67020) to create poly(anthracene-2,6-diyl) structures. rsc.org These methods offer high selectivity and yield but are continuously being refined to reduce catalyst loading and utilize greener solvents.

In line with the principles of green chemistry, there is a growing emphasis on developing catalyst- and solvent-free reaction conditions. mlsu.ac.inresearchgate.net Methodologies like solid-state synthesis, where reactants are mixed and ground together at room temperature, represent a significant step forward. researchgate.net This approach has been successfully applied to create 9,10-dihydro-anthracene-9,10-α,β-succinimide derivatives in quantitative yields within minutes, demonstrating a simple, fast, and highly efficient protocol that could be adapted for other anthracene (B1667546) derivatives. researchgate.net Furthermore, the use of mechanochemistry, including techniques like ball milling and shear force, offers a higher availability of molecular surfaces, which can increase reaction yields without the need for solvents. nih.gov

Other sustainable approaches being investigated include the use of ultrasound and microwave irradiation to accelerate reaction times and improve yields, often in greener solvents like ethanol (B145695) or even water. nih.gov The exploration of renewable feedstocks and the design of syntheses that maximize atom economy are also critical for the long-term viability of producing these compounds. mlsu.ac.in Future pathways may involve multi-component reactions (MCRs) that construct complex molecules in a single pot, minimizing waste and operational steps, a strategy that has proven effective for other complex aromatic structures. researchgate.net The development of such sustainable methodologies is crucial for the economical and eco-friendly production of this compound-based materials for widespread application. text2fa.irntu.edu.sg

Advanced Functional Materials with Tunable Electronic and Optical Properties

A significant direction for future research lies in the development of advanced functional materials based on this compound with precisely tunable electronic and optical properties. The anthracene core provides a rigid, planar, and highly conjugated π-system, making it an excellent building block for organic semiconductors. mdpi.comnih.govresearchgate.netresearchgate.net The isopropyl groups at the 2- and 6-positions enhance solubility and influence molecular packing, but further functionalization is key to tuning performance.

Research has shown that modifying the substituents on the anthracene core can systematically alter the material's properties. For instance, the functionalization of the 2,6-positions with various fluorinated phenyl derivatives has been found to have a negligible effect on optical behavior but significantly influences the electrochemical properties. mdpi.comnih.govresearchgate.net Specifically, these modifications can lower the frontier molecular orbital energy levels, particularly the Highest Occupied Molecular Orbital (HOMO). mdpi.comresearchgate.net This tuning is critical for applications in organic electronics, as it allows for the alignment of energy levels with other materials in a device to ensure efficient charge injection and transport. The addition of fluorine groups has even been shown to induce a transition from p-type to n-type semiconductor behavior in organic thin-film transistors (OTFTs). mdpi.comnih.govresearchgate.net

The optical properties are also tunable. While the characteristic absorption peaks of the anthracene core between 325–425 nm, corresponding to the π–π* transitions, remain relatively constant with certain 2,6-functionalizations, the emission spectra can be shifted. mdpi.com Introducing different substituents can cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene, allowing for the design of materials that emit light across the visible spectrum, including deep-blue emission. researchgate.netsciengine.com This tunability is essential for creating materials for specific applications like full-color displays and specialized sensors. unizar.es

Table 10.2.1: Comparison of Electronic and Optical Properties of 2,6-Disubstituted Anthracene Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

Derivative Type HOMO (eV) LUMO (eV) Optical Band Gap (eV) Emission Max (nm, Film) Primary Application Reference
2,6-Di(pentafluorophenyl)anthracene -5.91 -3.10 2.96 N/A n-type OTFT mdpi.com
2,6-Di(2,3,4,5-tetrafluorophenyl)anthracene -5.79 -2.96 3.01 N/A n-type OTFT mdpi.com
2,6-Diphenylanthracene (B1340685) -5.61 -2.71 3.04 N/A p-type OTFT mdpi.com
9,10-bis(2-biphenyl) anthracene deriv. -5.63 -2.47 3.16 436 Deep-Blue Emitter researchgate.net
9,10-bis[2-(1-naphthyl)phenyl]anthracene deriv. -5.74 -2.57 3.17 438 Deep-Blue Emitter researchgate.net
Diaminoanthracene deriv. (β-NPA) -5.20 -2.40 2.80 530 Green Emitter (OLED) researchgate.net

Integration of this compound into Hybrid Organic-Inorganic Systems

A promising frontier for this compound is its integration into hybrid organic-inorganic systems, which combine the desirable properties of both material classes. These hybrids are central to next-generation technologies like perovskite solar cells (PSCs) and metal-organic frameworks (MOFs). acs.orgnih.govresearchgate.net

Another area of application is in the construction of MOFs. MOFs are crystalline porous materials built from metal ions or clusters linked by organic ligands. By incorporating an anthracene derivative like this compound as the organic linker, it is possible to create frameworks with unique photophysical properties. researchgate.net The anthracene core can impart luminescence to the MOF, making it suitable for applications in chemical sensing, where the emission properties change upon interaction with specific analytes. Furthermore, the inherent porosity of MOFs can be combined with the electronic properties of the anthracene unit for applications in photocatalysis or gas separation. uni-muenchen.de

Theoretical Predictions for Rational Design of High-Performance this compound Materials

The rational design of new high-performance materials based on this compound is increasingly driven by theoretical predictions and computational modeling. rsc.org Techniques such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow researchers to accurately predict the electronic and optical properties of novel molecules before they are synthesized in the lab. acs.orgnih.gov This in-silico approach saves significant time and resources by identifying the most promising candidates for specific applications.

These predictive calculations provide a powerful tool for establishing clear structure-property relationships. rsc.org For instance, theoretical studies on a series of designed anthracene-core molecules for solar cells have shown how specific end-capped modifications can lead to a narrower energy gap and a higher absorption maximum, both of which are desirable for photovoltaic performance. acs.orgnih.gov This synergy between theoretical prediction and experimental validation accelerates the discovery and optimization of next-generation materials based on the this compound framework.

Table 10.4.1: Theoretically Predicted Photovoltaic Properties of Designed Anthracene-Core Molecules This table is interactive. Users can sort the data by clicking on the column headers. Data derived from DFT (B3LYP/6-31G(d,p)) calculations.

Molecule HOMO (eV) LUMO (eV) Energy Gap (eV) Predicted Voc (V) Max Absorption (nm) Reference
Reference (R) -4.58 -0.64 3.93 0.89 367.38 acs.orgnih.gov
AS1 -4.65 -2.45 2.20 0.95 409.83 acs.orgnih.gov
AS2 -4.63 -2.75 1.89 0.93 430.77 acs.orgnih.gov
AS3 -4.68 -2.54 2.14 0.98 412.33 acs.orgnih.gov
AS4 -4.74 -2.77 1.97 1.04 430.77 acs.orgnih.gov
AS5 -4.74 -3.28 1.46 1.04 495.94 acs.orgnih.gov
AS6 -4.63 -3.11 1.52 0.93 473.18 acs.orgnih.gov

Expanding Applications in Photonic and Optoelectronic Technologies

The unique and tunable properties of this compound and its derivatives position them as highly promising materials for a wide array of expanding applications in photonic and optoelectronic technologies. Their strong fluorescence, high charge carrier mobility, and stability make them versatile components in various next-generation devices. mdpi.comnih.govresearchgate.netresearchgate.net

One of the most significant areas of application is in Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives are well-known for their efficient blue emission, a critical component for full-color displays and solid-state lighting. researchgate.net By modifying the molecular structure, derivatives of this compound can be designed as stable, deep-blue emitters with high quantum yields, addressing one of the key challenges in OLED technology. researchgate.net They can also serve as host materials for phosphorescent emitters, facilitating efficient energy transfer to achieve high-performance OLEDs in other colors. researchgate.net

In the realm of organic electronics, these materials are excellent candidates for the active layer in Organic Thin-Film Transistors (OTFTs). mdpi.comnih.govresearchgate.net As demonstrated, simple functionalization of the 2,6-positions can switch the material from a p-type (hole-transporting) to an n-type (electron-transporting) semiconductor, enabling their use in complementary logic circuits, which are the foundation of modern electronics. mdpi.comresearchgate.net Their processability from solution could lead to low-cost, large-area, and flexible electronic devices. researchgate.net

Beyond displays and transistors, emerging applications include:

Organic Photovoltaics (OPVs): As discussed, their utility as hole-transporting materials in perovskite solar cells is a major research focus. acs.orgnih.gov Their tunable energy levels and high stability are key advantages.

Sensors: The fluorescence of the anthracene core is sensitive to its local environment. This property can be harnessed to create chemical sensors where the presence of a target analyte quenches or shifts the fluorescence. unizar.es

Organic Lasers: The high photoluminescence quantum yield and optical gain of some anthracene derivatives make them suitable as a gain medium for solid-state organic lasers. researchgate.net

Table 10.5.1: Potential Photonic and Optoelectronic Applications of this compound Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

Application Key Role of Anthracene Derivative Enabling Properties Reference
Organic Light-Emitting Diodes (OLEDs) Emitter Layer or Host Material High fluorescence quantum yield, deep-blue emission, good thermal stability. researchgate.netresearchgate.netresearchgate.net
Organic Thin-Film Transistors (OTFTs) Active Semiconductor Layer (p- or n-type) High charge carrier mobility, tunable HOMO/LUMO levels, solution processability. mdpi.comnih.govresearchgate.net
Perovskite/Organic Solar Cells Hole-Transporting Material (HTM) Appropriate energy level alignment, high hole mobility, chemical stability. acs.orgnih.gov
Chemical Sensors Fluorescent Probe Environment-sensitive fluorescence, potential for functionalization for selectivity. unizar.es
Organic Solid-State Lasers Gain Medium High stimulated emission cross-section, high photoluminescence efficiency. researchgate.net
Photoconductors Charge Generation/Transport Efficient absorption of light, good charge transport properties. google.com

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,6-disubstituted anthracene derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols. For example, 2,6-diphenylanthracene (DPA) is synthesized via Friedel-Crafts alkylation or Suzuki coupling, achieving high yields (~85%) in three steps . Substituent selection (e.g., cyclohexyl vs. hexyl phenyl groups) significantly impacts thermal stability and sublimation efficiency. Sodium acetate in acetic acid under reflux is a common catalytic system for functionalization .

Q. How can researchers characterize the electronic properties of 2,6-disubstituted anthracenes?

  • Methodological Answer : Thin-film field-effect transistor (FET) measurements are critical for evaluating charge carrier mobility. For DPA, mobility exceeding 10 cm² V⁻¹ s⁻¹ is achieved using gold electrodes and SiO₂ dielectric layers . Single-crystal X-ray diffraction and DFT simulations further correlate molecular packing (e.g., herringbone vs. π-stacked arrangements) with transport anisotropy .

Q. What are the thermal stability limitations of 2,6-disubstituted anthracenes in device applications?

  • Methodological Answer : Thermal degradation studies show that substituents like cyclohexyl phenyl (DcHPA) reduce sublimation temperatures by 50°C compared to alkyl chains. Mobility decreases by 50% at 80°C, with complete device failure at 120°C due to molecular decomposition . Accelerated aging tests under nitrogen atmospheres are recommended to mitigate oxidation .

Q. What safety protocols are essential for handling 2,6-disubstituted anthracenes?

  • Methodological Answer : Use nitrile gloves and flame-retardant lab coats to avoid dermal exposure. For respiratory protection, employ P95 (US) or P1 (EU) masks during powder handling. Waste must be segregated and treated by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can supramolecular strategies control regio- and stereoselectivity in anthracene-based reactions?

  • Methodological Answer : Metallosupramolecular assemblies (e.g., Ag₂O with 2,6-azolium anthracenes) enforce antiparallel anthracene orientations, enabling [4+4] cyclodimerization under UV irradiation. This method achieves >90% stereoselectivity, confirmed by NMR and X-ray crystallography .

Q. What design principles enhance charge mobility in 2,6-disubstituted anthracene semiconductors?

  • Methodological Answer : Alkylthiophene side chains (e.g., bis-5'-alkylthiophen-2'-yl derivatives) improve π-orbital overlap, yielding mobilities up to 0.5 cm² V⁻¹ s⁻¹. Device architecture optimization (e.g., top-gate/bottom-contact FETs) reduces contact resistance, maintaining on/off ratios >10⁷ over 15 months .

Q. How do substituents influence degradation mechanisms in operational devices?

  • Methodological Answer : Thermogravimetric analysis (TGA) and in-situ UV-Vis spectroscopy reveal that electron-withdrawing groups (e.g., -CF₃) accelerate photochemical degradation via singlet oxygen generation. Encapsulation with PMMA or parylene layers extends operational lifetimes by 3× .

Q. Can 2,6-disubstituted anthracenes be integrated into spintronic devices?

  • Methodological Answer : Single-crystal DPA and dNaAnt enable organic light-emitting transistors (OLETs) with balanced hole/electron mobilities (~1 cm² V⁻¹ s⁻¹). Asymmetric electrode design (e.g., Au/Ca contacts) facilitates spin-polarized carrier injection, critical for magnetoresistance studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.